1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol
Overview
Description
1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction, where Cu (I) or Ru (II) catalysts are employed . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed . Industrial production methods often focus on optimizing these synthetic routes to ensure high yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where reagents like halogens or nitro groups are introduced. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. For example, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[3-(3-Chloro-phenyl)-isoxazol-5-yl]-ethanol can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole core structure and exhibit similar biological activities.
Thiadiazole and oxadiazole derivatives: These heterocyclic compounds also possess significant biological activities and are used in similar applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)-1,2-oxazol-5-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-7(14)11-6-10(13-15-11)8-3-2-4-9(12)5-8/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVRSAAZJUPBMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)C2=CC(=CC=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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